molecular formula C10H9ClF3NO2 B1524081 Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate CAS No. 1053656-47-5

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate

Cat. No. B1524081
M. Wt: 267.63 g/mol
InChI Key: HBEAWNJFMWZYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound with the molecular formula C10H10ClF3N2O2 . It has a molecular weight of 282.65 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point of 78 - 80 degrees Celsius . It is solid in physical form .

Scientific Research Applications

1. Synthesis of Derivatives and Fused Heterocyclic Compounds

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate plays a role in the synthesis of various derivatives. For example, it is used in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. These derivatives are significant in the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).

2. Coordination Polymers and Structural Characterization

The compound has been utilized in the synthesis of coordination polymers. For instance, ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate derivatives are used as multi-dentate ligands in reactions with transition-metal ions under solvothermal conditions, leading to the formation of unique three-dimensional coordination polymers (Hu et al., 2016).

3. Development of Pyrrole Derivatives

This chemical is involved in the formation of various pyrrole derivatives. Ethyl 2-chloroacetoacetate and its isomer react with cyanoacetamide, leading to high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and related compounds. These reactions enable access to libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).

4. Synthesis of Potential Anticancer Agents

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate is also utilized in the synthesis of potential anticancer agents, specifically in the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and the mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

5. Photophysical Properties of Thieno[2,3-b]pyridine Derivatives

A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, synthesized using ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate, exhibited interesting spectral-fluorescent properties. The correlation between their chemical structure and spectral-fluorescent properties has been extensively studied (Ershov et al., 2019).

6. Enzymatic Resolution Using Ionic Liquids

In a study, a new ionic liquid, N-ethyl pyridinium trifluoroacetate, was used for the enzymatic resolution of N-acetyl amino acid esters, showing promising results. This illustrates an innovative application of derivatives related to ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate in enzymatic processes (Zhao & Malhotra, 2002).

7. Memory Enhancement Studies

Derivatives of ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate have been synthesized and tested for their effects on learning and memory ability in mice. Some compounds showed significant improvements in memory-related tasks, indicating potential therapeutic applications (Ming-zhu, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Trifluoromethylpyridines, including Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate, have been widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)4-8-7(11)3-6(5-15-8)10(12,13)14/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEAWNJFMWZYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate
Reactant of Route 5
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.